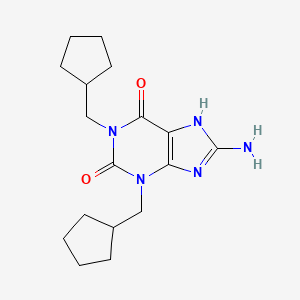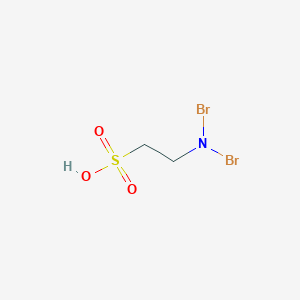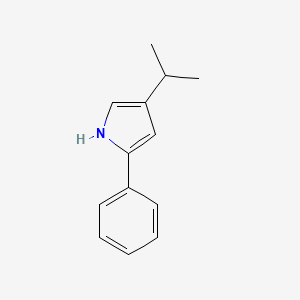
2-Phenyl-4-(propan-2-yl)-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-4-(propan-2-yl)-1H-pyrrole is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered rings containing one nitrogen atom This particular compound is characterized by the presence of a phenyl group at the second position and an isopropyl group at the fourth position of the pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(propan-2-yl)-1H-pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine. For this compound, the starting materials would include a phenyl-substituted 1,4-dicarbonyl compound and isopropylamine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-4-(propan-2-yl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-diones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrrole derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitronium ion (NO₂⁺) can be employed under acidic conditions.
Major Products Formed
Oxidation: Pyrrole-2,5-diones.
Reduction: Dihydropyrrole derivatives.
Substitution: Brominated or nitrated pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Phenyl-4-(propan-2-yl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-1H-pyrrole: Lacks the isopropyl group at the fourth position.
4-(Propan-2-yl)-1H-pyrrole: Lacks the phenyl group at the second position.
2-Phenyl-4-methyl-1H-pyrrole: Contains a methyl group instead of an isopropyl group at the fourth position.
Uniqueness
2-Phenyl-4-(propan-2-yl)-1H-pyrrole is unique due to the presence of both the phenyl and isopropyl groups, which confer distinct chemical and biological properties. The combination of these substituents can enhance the compound’s stability, reactivity, and potential bioactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
183680-97-9 |
|---|---|
Molekularformel |
C13H15N |
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
2-phenyl-4-propan-2-yl-1H-pyrrole |
InChI |
InChI=1S/C13H15N/c1-10(2)12-8-13(14-9-12)11-6-4-3-5-7-11/h3-10,14H,1-2H3 |
InChI-Schlüssel |
ZEURQUOSGKWXSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CNC(=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-[(methanesulfonyl)oxy]butanoate](/img/structure/B14265434.png)


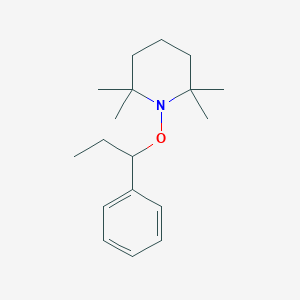
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B14265466.png)
![N,N'-(Dimethylstannanediyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14265472.png)
![N-[4-(1H-Imidazol-5-yl)phenyl]-N'-propan-2-ylurea](/img/structure/B14265478.png)
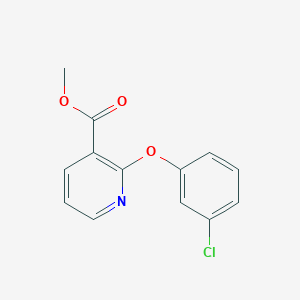
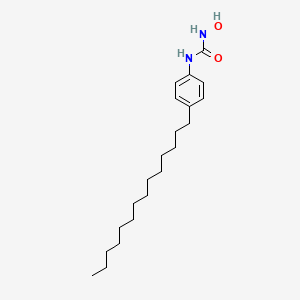
![2-Acetyl-4-([1,1'-biphenyl]-4-yl)phthalazin-1(2H)-one](/img/structure/B14265489.png)
